2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)aceta mide
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Overview
Description
2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)acetamide is a complex organic compound that features a triazole ring, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)acetamide typically involves multiple steps. One common method starts with the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . The process involves the reaction of succinic anhydride with aminoguanidine hydrochloride and various amines under microwave irradiation. The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the functional groups involved.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol derivative.
Scientific Research Applications
2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: The compound is being investigated for its potential as an antimicrobial and anticancer agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Known for its antimicrobial activity.
2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids: These compounds are analogues of febuxostat and exhibit xanthine oxidase inhibitory activity.
(5-amino-1-(3-chlorophenyl)-1H-pyrazol-4-yl)(2-methylphenyl)methanone: Another compound with a similar structure but different biological activity.
Uniqueness
What sets 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)acetamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H16ClN5OS |
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Molecular Weight |
373.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C17H16ClN5OS/c1-11-5-2-3-8-14(11)16-21-22-17(23(16)19)25-10-15(24)20-13-7-4-6-12(18)9-13/h2-9H,10,19H2,1H3,(H,20,24) |
InChI Key |
AMHBRUNHSLEJHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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